4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

描述

Structural Characteristics and Nomenclature

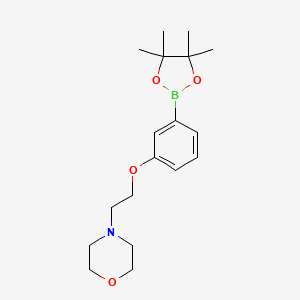

The compound this compound possesses a molecular formula of C₁₈H₂₈BNO₄ and exhibits a molecular weight of 333.23 g/mol. The systematic nomenclature reflects the complex architecture of this organoboron species, incorporating multiple functional domains that contribute to its chemical versatility. The molecule features a central phenyl ring substituted at the 3-position with a pinacol boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This boronate ester represents a protecting group strategy commonly employed in organoboron chemistry to enhance stability and facilitate purification processes.

The structural framework demonstrates achiral characteristics with no defined stereocenters, as confirmed by stereochemical analysis showing zero out of zero defined stereocenters and absence of E/Z centers. The molecular architecture can be systematically described through its SMILES notation: CC1(C)OB(OC1(C)C)C2=CC(OCCN3CCOCC3)=CC=C2, which delineates the connectivity pattern from the tetramethyl-substituted dioxaborolane ring through the phenoxy linkage to the terminal morpholine group. This structural arrangement creates a compound with distinct hydrophilic and lipophilic regions, potentially influencing its solubility characteristics and biological interactions.

The morpholine heterocycle contributes a six-membered saturated ring containing both nitrogen and oxygen heteroatoms, which imparts specific electronic and steric properties to the overall molecular structure. The ethylene glycol ether linkage connecting the phenyl ring to the morpholine moiety provides conformational flexibility while maintaining sufficient rigidity for specific molecular recognition events. The pinacol boronate ester functionality serves as both a synthetic handle for further chemical transformations and a masked form of the corresponding boronic acid, which can be revealed under appropriate reaction conditions.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈BNO₄ |

| Molecular Weight | 333.23 g/mol |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Formal Charge | 0 |

| Optical Activity | None |

Historical Development in Organoboron Chemistry

The historical foundations of organoboron chemistry trace back to the pioneering work of Edward Frankland in 1862, who first prepared organic compounds containing boron through the reaction of triethyl borate with organometallic reagents. Frankland's seminal investigations represented the initial exploration of organic substitution reactions involving boron-containing compounds, establishing the conceptual framework for what would eventually become one of the most important classes of synthetic intermediates in modern organic chemistry. These early studies, conducted at a time when the electronic theory of chemical bonding was still developing, laid the groundwork for understanding the unique properties of carbon-boron bonds and their potential applications in synthesis.

The field remained relatively dormant for nearly a century until Herbert C. Brown's revolutionary discovery of hydroboration in 1956, which fundamentally transformed organoboron chemistry from an academic curiosity into a practical synthetic methodology. Brown's work, recognized with the Nobel Prize in Chemistry in 1979, demonstrated that diborane could add across carbon-carbon double bonds under mild conditions to produce organoboranes, which could subsequently be transformed into a wide variety of functional groups through oxidation, protonolysis, and other reactions. This breakthrough established the hydroboration-oxidation sequence as a powerful method for the anti-Markovnikov addition of water across alkenes, opening new pathways for the construction of complex molecular architectures.

The development of pinacol boronate esters emerged as a crucial advancement in the 1980s and 1990s, addressing the inherent instability of free boronic acids under various reaction conditions. These protected forms of boronic acids demonstrated enhanced stability toward air oxidation, hydrolysis, and chromatographic purification, making them practical intermediates for multi-step synthetic sequences. The tetramethyl-substituted dioxaborolane protecting group, featured in the compound under discussion, represents an optimized version of this strategy, providing excellent stability while maintaining reactivity under appropriate deprotection conditions.

The introduction of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling discovered in 1979, revolutionized the utility of organoboron compounds in carbon-carbon bond formation. This transformation enables the coupling of boronic acids or their ester derivatives with organic halides under mild conditions, providing access to biaryl compounds and other important structural motifs. The recognition of this contribution with the 2010 Nobel Prize in Chemistry underscored the transformative impact of organoboron chemistry on modern synthetic methodology.

Recent developments in transition metal-free synthesis of alkyl pinacol boronates have expanded the accessibility of these important intermediates. Contemporary methodologies employ organometallic reagents, Lewis acids and bases, photoredox catalysis, and 1,2-metallate rearrangement reactions to construct carbon-boron bonds without relying on precious metal catalysts. These advances have made organoboron compounds more economically viable and environmentally sustainable, contributing to their widespread adoption in pharmaceutical and materials science applications.

| Historical Milestone | Year | Significance |

|---|---|---|

| First organoboron compounds | 1862 | Frankland's initial synthesis |

| Discovery of hydroboration | 1956 | Brown's breakthrough methodology |

| Suzuki-Miyaura coupling | 1979 | Palladium-catalyzed cross-coupling |

| Nobel Prize recognition | 1979, 2010 | Validation of field importance |

| Transition metal-free methods | 2000s-present | Sustainable synthesis approaches |

The evolution of protecting group strategies for boronic acids has paralleled the development of the field, with pinacol esters emerging as the most widely adopted protection method due to their balance of stability and reactivity. The specific compound this compound represents a sophisticated example of modern organoboron design, incorporating lessons learned from decades of research in synthetic methodology, structural optimization, and functional group compatibility.

属性

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-6-5-7-16(14-15)22-13-10-20-8-11-21-12-9-20/h5-7,14H,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPIGRFCZZOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674718 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-70-4 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction.

Mode of Action

The compound is known to participate in Suzuki–Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of various complex organic compounds.

Pharmacokinetics

It’s important to note that boronic acids and their esters, like this compound, are only marginally stable in water and can undergo hydrolysis, especially at physiological ph. This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of various complex organic compounds, depending on the organic halide used in the reaction.

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors such as pH and presence of water. As mentioned earlier, these compounds can undergo hydrolysis, especially at physiological pH. Therefore, the environment in which this compound is used needs to be carefully controlled to maintain its stability and ensure its efficacy.

生化分析

Biochemical Properties

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with enzymes that facilitate boron-mediated reactions, such as those involved in the Suzuki-Miyaura coupling reaction. The dioxaborolan group in the compound acts as a boron source, which can form covalent bonds with various biomolecules, including proteins and nucleic acids. These interactions are crucial for the compound’s role in biochemical assays and synthetic biology applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving boron-containing compounds. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects are observed in various cell types, including cancer cells, where the compound can induce apoptosis and inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to enzyme inhibition or activation. This interaction can alter the conformation of enzymes, affecting their catalytic activity. Additionally, the compound can bind to DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can induce toxicity, leading to adverse effects such as organ damage and impaired physiological function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate the transfer of boron-containing groups to various substrates. These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In these compartments, it can interact with key biomolecules and modulate cellular processes. The compound’s localization is essential for its role in regulating gene expression, enzyme activity, and metabolic pathways.

生物活性

The compound 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a boron-containing heterocyclic compound with potential applications in medicinal chemistry. Its unique structure incorporates a morpholine ring and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound has indicated several key areas of interest:

- Anticancer Activity : Preliminary studies suggest that derivatives of boron compounds exhibit anticancer properties. The dioxaborolane moiety is known for its ability to interact with biological targets involved in cancer pathways.

- Antimicrobial Properties : Boron compounds have been noted for their antimicrobial activity against various pathogens. Compounds similar to the one have shown effectiveness against multidrug-resistant strains of bacteria.

- Neuroprotective Effects : Some studies indicate that morpholine derivatives may possess neuroprotective properties, potentially aiding in conditions such as neurodegeneration.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : The presence of the boron atom may facilitate interactions with enzymes critical for tumor growth or bacterial survival.

- Modulation of Cell Signaling Pathways : Morpholine derivatives are known to influence various signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the effects of related boron compounds on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer models (MDA-MB-231), with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Testing : In vitro assays showed that derivatives exhibited minimum inhibitory concentrations (MICs) against resistant strains such as MRSA and Mycobacterium abscessus, suggesting potential for development into therapeutic agents for resistant infections .

- Neuroprotective Studies : Research involving animal models indicated that morpholine derivatives could reduce neuronal death in models of oxidative stress, highlighting their potential for treating neurodegenerative diseases .

科学研究应用

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its boron functionality. Boron compounds are known for their ability to participate in various reactions such as:

- Borylation Reactions : The compound can be used to introduce boron into organic molecules. This is particularly useful in the formation of organoboron compounds which are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for synthesizing complex organic frameworks .

- Hydroboration : It can facilitate hydroboration reactions of alkenes and alkynes, leading to the formation of organoboranes that can be further transformed into alcohols or other functional groups .

Medicinal Chemistry

The morpholine structure contributes to the pharmacological properties of the compound. Morpholines are often found in pharmaceuticals due to their ability to interact with biological targets:

- Drug Development : The compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets .

Material Science

The incorporation of boron into polymers is an area of active research:

- Polymer Synthesis : The compound can be used in the preparation of boron-containing polymers which exhibit unique electronic properties. These materials have potential applications in organic electronics and photonics .

Case Study 1: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of using this compound for the borylation of various aromatic substrates under mild conditions. The results indicated high yields and selectivity, showcasing its utility as a borylating agent in synthetic organic chemistry.

Case Study 2: Hydroboration Reactions

Research highlighted the application of this compound in hydroboration reactions where it efficiently converted alkenes into corresponding organoboranes. This transformation is significant for synthesizing alcohols through subsequent oxidation steps.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for borylation and hydroboration | High reactivity and selectivity |

| Medicinal Chemistry | Precursor for drug synthesis | Potential for enhanced biological activity |

| Material Science | Synthesis of boron-containing polymers | Unique electronic properties |

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Aromatic Core Variations

Key structural variations among analogues include:

- Aromatic core : Phenyl, pyridinyl, pyrimidinyl, or thiazolyl rings.

- Substituent position : Boronate at ortho, meta, or para positions.

- Linker : Ethyl, phenethyl, benzyl, or propyl chains between morpholine and the boronate.

Table 1: Structural and Physicochemical Comparison

Key Findings:

准备方法

Key Synthetic Step: Amide or Ether Bond Formation via Carbamate Activation

A representative method involves activation of a carboxylic acid or phenol derivative with isobutyl chloroformate in the presence of triethylamine at low temperature, followed by nucleophilic substitution with 4-(2-aminoethyl)morpholine.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-carboxyphenylboronic acid pinacol ester, triethylamine, isobutyl chloroformate, dichloromethane, -15 °C, 5 min | Activation of carboxyl group to form reactive intermediate |

| 2 | Addition of 4-(2-aminoethyl)morpholine, dichloromethane, warming to 20 °C, 10 min | Nucleophilic attack by amine to form amide or ether linkage |

| 3 | Workup: Extraction with saturated sodium bicarbonate, drying over sodium sulfate, filtration, concentration | Isolation of crude product |

| 4 | Trituration with hexanes | Purification to obtain white solid product |

Yield: Approximately 53% under these conditions.

Spectroscopic Data: ^1H NMR confirms product structure with characteristic aromatic and morpholine signals at δ 7.87, 7.75, 3.72, 3.15, 2.61, 2.51, and methyl singlet at 1.35 ppm.

Alternative Approaches

Other documented methods include direct nucleophilic substitution of a halogenated phenoxyethyl intermediate with morpholine, followed by borylation with pinacolborane reagents under palladium catalysis. However, detailed experimental conditions for these are less commonly reported for this specific compound.

Reaction Scheme Summary

| Stage | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-carboxyphenylboronic acid pinacol ester + triethylamine + isobutyl chloroformate | DCM, -15 °C, 5 min | Activated ester intermediate |

| 2 | Intermediate + 4-(2-aminoethyl)morpholine | DCM, -15 to 20 °C, 10 min | Coupled product formation |

| 3 | Workup & purification | Extraction, drying, trituration | Isolated this compound |

Solubility and Stock Solution Preparation

For practical applications, preparation of stock solutions is critical. Solubility data and solvent recommendations are essential for formulation.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 mg | 3.0009 mL |

| 5 mM | 1 mg | 0.6002 mL |

| 10 mM | 1 mg | 0.3001 mL |

Note: Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations. The solution must be clear before adding the next solvent, and physical methods like vortexing or ultrasound can aid dissolution.

Analytical and Purification Notes

- The reaction mixture is typically extracted with saturated sodium bicarbonate to neutralize acids and remove impurities.

- Drying over sodium sulfate removes residual water.

- Concentration under vacuum avoids decomposition.

- Trituration with hexanes helps isolate the product as a white solid.

- ^1H NMR and other spectroscopic methods confirm the structure and purity.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C19H29BN2O4 |

| Molecular Weight | 360.26 g/mol |

| CAS Number | 787591-39-3 |

| Yield | ~53% |

| Solvent for Reaction | Dichloromethane (DCM) |

| Temperature | -15 to 20 °C |

| Reagents | Triethylamine, Isobutyl chloroformate, 4-(2-aminoethyl)morpholine |

| Purification | Extraction, drying, concentration, trituration |

| Stock Solution Solvents | DMSO, PEG300, Tween 80, Water |

常见问题

Q. What are effective synthetic routes for preparing 4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine?

- Methodological Answer : The compound can be synthesized via multi-step procedures. One approach involves nucleophilic substitution followed by lithiation-borylation:

Step 1 : React 2,3-difluorophenol with 4-(2-chloroethyl)morpholine hydrochloride in acetonitrile using cesium carbonate as a base at 65°C to form the phenoxyethylmorpholine intermediate .

Step 2 : Perform lithiation with n-butyllithium at -78°C, followed by borylation with a pinacol boronate reagent. Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate the final product .

Yield Optimization : Low yields (e.g., 27% in ) may arise from competing side reactions; using mesitylene as an internal standard during NMR quantification improves yield accuracy .

Q. What purification strategies are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Use hexanes/ethyl acetate (2:1) with 0.25% triethylamine (Et₃N) to suppress boronate decomposition .

- Reverse-Phase Chromatography : For polar impurities, employ C18 columns with gradients of acetonitrile/water .

- Safety Note : Avoid prolonged exposure to moisture during purification to prevent boronate ester hydrolysis .

Q. How should researchers characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the boronate ester presence via ¹¹B NMR (δ ~30 ppm) and aromatic proton integration in ¹H NMR .

- LCMS : Use LCMS (e.g., m/z 272 [M+H]⁺) to verify molecular weight and purity .

- HPLC : Monitor retention times (e.g., 0.62–0.68 minutes under SMD-TFA05 conditions) for batch consistency .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl substituents (e.g., as in ’s analog) enhance electrophilicity, improving Suzuki-Miyaura coupling rates but may reduce boronate stability .

- Steric Effects : Bulkier groups (e.g., 4,4,5,5-tetramethyl dioxaborolane) hinder transmetalation; kinetic studies using variable-temperature NMR can quantify steric contributions .

- Experimental Design : Compare coupling efficiencies of analogs (e.g., vs. ) under identical Pd catalyst conditions .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) at -20°C in sealed vials with molecular sieves. Decomposition products (e.g., boronic acids) can be monitored via ¹H NMR .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C in ) .

- Light Sensitivity : UV-Vis spectroscopy can detect photooxidation byproducts; amber glassware is recommended for long-term storage .

Q. How can contradictions in reported yields be resolved during scale-up?

- Methodological Answer :

- Controlled Lithiation : Ensure strict temperature control (-78°C) and slow reagent addition to minimize side reactions .

- Internal Standards : Use mesitylene (0.5 equiv) for accurate NMR yield quantification, as done in to resolve discrepancies between isolated and theoretical yields .

- Scale-Up Adjustments : Replace batch reactions with flow chemistry (e.g., ’s automated synthesis console) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。